molecular formula C11H11ClFNO2 B1449117 3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE CAS No. 1431966-44-7

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE

Cat. No.: B1449117
CAS No.: 1431966-44-7
M. Wt: 243.66 g/mol
InChI Key: DZEFBDUEWCEKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE is a chemical compound with a unique structure that combines a fluorinated aromatic ring with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE typically involves the nucleophilic substitution of a fluorinated aromatic compound with a furan derivative. One common method includes the reaction of 3-fluoro-4-nitrophenol with 2-furylmethanol under basic conditions to form the intermediate [3-Fluoro-4-(2-furylmethoxy)phenyl]amine. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted phenylamines and furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A related compound with a similar furan and fluorinated aromatic structure.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorinated aromatic ring and additional functional groups.

Uniqueness

3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE is unique due to its specific combination of a fluorinated aromatic ring and a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(furan-2-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2.ClH/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFBDUEWCEKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-44-7
Record name Benzenamine, 3-fluoro-4-(2-furanylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE
Reactant of Route 3
Reactant of Route 3
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE
Reactant of Route 4
Reactant of Route 4
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE
Reactant of Route 5
Reactant of Route 5
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE
Reactant of Route 6
Reactant of Route 6
3-FLUORO-4-(FURAN-2-YLMETHOXY)ANILINE HYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.